2-Methyl-4-phenylpentanol

描述

International Union of Pure and Applied Chemistry Naming and Systematic Classification

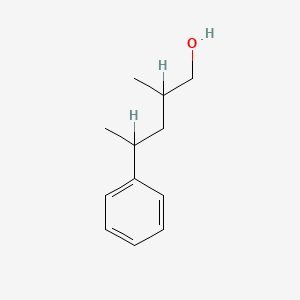

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organic alcohols containing aromatic substituents. The preferred International Union of Pure and Applied Chemistry name is 2-methyl-4-phenylpentan-1-ol, which accurately describes the molecular architecture through systematic positional designation. This nomenclature reflects the pentanol backbone with a methyl substituent at the second carbon position and a phenyl group attached to the fourth carbon atom.

The Chemical Abstracts Service registry number 92585-24-5 provides the definitive identification for this compound in chemical databases and regulatory systems. Alternative systematic names include benzenebutanol, beta,delta-dimethyl-, which emphasizes the relationship to benzenebutanol derivatives with methyl substitutions at specific positions. The European Community number assignments include both 402-770-7 and 801-873-8, reflecting different registration contexts within regulatory frameworks.

The molecular formula C₁₂H₁₈O indicates a total of twelve carbon atoms, eighteen hydrogen atoms, and one oxygen atom, yielding a molecular weight of 178.27 grams per mole. The structural representation through Simplified Molecular Input Line Entry System notation appears as CC(CC(C)C1=CC=CC=C1)CO, which systematically encodes the molecular connectivity. The International Chemical Identifier string InChI=1S/C12H18O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 provides comprehensive structural information including connectivity and hydrogen distribution.

Table 1: Systematic Nomenclature and Identification Codes

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-methyl-4-phenylpentan-1-ol |

| Chemical Abstracts Service Number | 92585-24-5 |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| European Community Number | 402-770-7, 801-873-8 |

| DSSTox Substance Identifier | DTXSID1052616 |

Stereochemical Considerations and Isomerism

The molecular structure of 2-methyl-4-phenylpentanol contains two carbon centers that could potentially exhibit stereochemical activity, specifically the carbon atoms at positions 2 and 4 of the pentanol chain. ChemSpider data indicates "0 of 2 defined stereocentres," suggesting that while two potential stereogenic centers exist within the molecular framework, their stereochemical configurations are not definitively established in the referenced chemical databases. This absence of defined stereochemistry indicates either achiral substitution patterns or racemic mixtures in commercial preparations.

The carbon atom at position 2 bears both a methyl group and participates in the main carbon chain, while the carbon at position 4 connects to both the phenyl ring and the pentanol backbone. The spatial arrangement around these centers determines the overall three-dimensional molecular geometry and potentially influences the compound's physical and chemical properties. The lack of defined stereochemical configuration in database entries suggests that stereoisomeric considerations may not be critical for the compound's primary applications or that racemic mixtures are typically employed.

Conformational analysis reveals that the molecule can adopt multiple spatial arrangements due to rotation around carbon-carbon single bonds, particularly the connections between the pentanol chain and the phenyl substituent. These conformational possibilities contribute to the compound's overall molecular flexibility and may influence its interaction with biological targets or incorporation into complex matrices. The aromatic phenyl ring provides a rigid structural element that constrains certain molecular movements while allowing flexibility in the aliphatic chain portion.

Structural Analogues and Derivatives

The this compound structure belongs to a broader family of phenylpentanol derivatives that share common structural motifs while exhibiting distinct substitution patterns. Notable structural analogues include 5-phenyl-1-pentanol, which features the phenyl group at the terminal position of the pentanol chain rather than at the fourth carbon. This positional isomer, with Chemical Abstracts Service number 10521-91-2 and molecular formula C₁₁H₁₆O, demonstrates how phenyl group positioning significantly alters molecular properties and applications.

Another significant analogue is 4-methyl-1-phenyl-2-pentanol, which maintains the methyl and phenyl substituents but positions them differently along the carbon chain. This compound, with Chemical Abstracts Service number 7779-78-4, illustrates the structural diversity possible within the phenylpentanol family through systematic rearrangement of substituent positions. The molecular formula C₁₂H₁₈O matches that of this compound, demonstrating constitutional isomerism within this chemical family.

The compound 2-methyl-4-phenyl-2-butanol represents a related structure with a shortened carbon chain, featuring the molecular formula C₁₁H₁₆O and Chemical Abstracts Service number 103-05-9. This analogue maintains the methyl and phenyl substitution pattern while reducing the overall chain length, providing insight into structure-activity relationships within this chemical series. The presence of tertiary alcohol functionality in this analogue contrasts with the primary alcohol group in this compound.

Table 2: Structural Analogues and Related Compounds

| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Structural Relationship |

|---|---|---|---|

| 5-phenyl-1-pentanol | 10521-91-2 | C₁₁H₁₆O | Phenyl position isomer |

| 4-methyl-1-phenyl-2-pentanol | 7779-78-4 | C₁₂H₁₈O | Constitutional isomer |

| 2-methyl-4-phenyl-2-butanol | 103-05-9 | C₁₁H₁₆O | Chain-shortened analogue |

| 4-methyl-4-phenyl-2-pentanol | - | C₁₂H₁₈O | Position isomer |

Patent literature describes specific derivatives of 2-methyl-4-phenyl-1-pentanol, including acetate esters formed through derivatization of the primary alcohol functionality. These derivatives, defined by the general structure where R represents hydrogen or acetyl groups, demonstrate the synthetic versatility of the parent compound and its potential for chemical modification to enhance specific properties or applications. The acetylation reaction represents a common transformation for alcohol-containing compounds, potentially altering solubility, volatility, and biological activity profiles.

The benzenebutanol classification system provides another framework for understanding structural relationships within this chemical family. The designation "benzenebutanol, beta,delta-dimethyl-" emphasizes the relationship to benzene-substituted butanol derivatives, where the beta and delta positions correspond to specific methyl substitution sites. This nomenclature system highlights the systematic approach to classifying aromatic alcohol derivatives and facilitates comparison with related compounds in chemical databases and literature.

属性

IUPAC Name |

2-methyl-4-phenylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-10(9-13)8-11(2)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGYZCMGVZKIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)C1=CC=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052616 | |

| Record name | 2-Methyl-4-phenylpentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92585-24-5 | |

| Record name | 2-Methyl-4-phenyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92585-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-phenyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092585245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenebutanol, .beta.,.delta.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-4-phenylpentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-phenylpentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 92585-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenylpentanol typically involves the reaction of 2-methyl-4-phenylpentanone with a reducing agent. One common method is the reduction of the ketone using sodium borohydride (NaBH4) in the presence of a suitable solvent such as ethanol. The reaction proceeds under mild conditions and yields the desired alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to reduce the corresponding ketone to the alcohol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

化学反应分析

Types of Reactions

2-Methyl-4-phenylpentanol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products Formed

Oxidation: 2-Methyl-4-phenylpentanone or 2-Methyl-4-phenylpentanoic acid.

Reduction: 2-Methyl-4-phenylpentane.

Substitution: 2-Methyl-4-phenylpentyl chloride.

科学研究应用

Fragrance Industry

One of the primary applications of 2-Methyl-4-phenylpentanol is in the fragrance industry. The compound is known for its aromatic properties, which are particularly desirable in formulations requiring floral or fruity notes. It is often used in:

- Perfumes

- Cosmetics

- Personal care products

Due to its potential skin sensitization effects, safety assessments are crucial for its incorporation into consumer products. Studies have indicated that this compound can induce allergic reactions in sensitive individuals, necessitating careful handling and formulation practices to mitigate risks associated with dermal exposure .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its versatility allows it to participate in various chemical reactions, which can be harnessed to create more complex molecules. Some notable applications include:

- Synthesis of other organic compounds : The compound can undergo transformations that lead to the formation of various derivatives useful in pharmaceuticals and agrochemicals.

- Analytical Chemistry : It can be analyzed using high-performance liquid chromatography (HPLC), allowing for the separation and identification of compounds in complex mixtures .

Toxicological Assessments and Safety Profiles

The safety profile of this compound has been extensively studied due to its use in consumer products. Toxicological assessments indicate potential risks associated with inhalation or dermal exposure, emphasizing the need for thorough evaluations before market introduction. Key findings include:

- Skin Sensitization : Classified as a skin sensitizer, it may cause allergic reactions upon contact .

- Genotoxicity : Research indicates that it is not genotoxic, supporting its safety for use in cosmetic formulations .

Case Studies and Research Findings

Several studies have focused on the applications and safety of this compound:

作用机制

The mechanism of action of 2-Methyl-4-phenylpentanol primarily involves its interaction with olfactory receptors in the nasal epithelium. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that ultimately results in the perception of its fragrance. The molecular targets include olfactory receptor proteins, which are part of the G-protein-coupled receptor (GPCR) family .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Key structural analogues include benzyl alcohol, phenethyl alcohol, 2-methyl-5-phenylpentanol, and 3-methyl-5-phenylpentanol. Differences in substituent positions and branching significantly alter physicochemical and toxicological behaviors:

The UV profile of this compound shows distinct peaks at 201 nm and 218 nm, differing from benzyl alcohol’s broader absorption range (200–250 nm) and phenethyl alcohol’s single peak at 209 nm .

Toxicological Profiles

Skin and Ocular Irritation

- This compound: At 100% concentration, it induced transient conjunctival irritation in rabbits, resolving by day 3–4 .

- 2-Methyl-5-phenylpentanol: Caused severe corneal opacity and iridal inflammation in rabbits, with effects persisting for 7–10 days .

- Benzyl alcohol :

- Phenethyl alcohol: Produced strong skin reactions at 25% in ethanol during HRIPTs .

Systemic Toxicity

- Acute oral toxicity studies in rats classified this compound as low toxicity (LD₅₀ > 5,000 mg/kg) .

- In contrast, phenethyl alcohol showed higher acute toxicity in similar models .

Application in Fragrances

- Odor Profile: this compound’s stereoisomers provide nuanced fruity and floral notes, outperforming linear alcohols like benzyl alcohol (rosy scent) and phenethyl alcohol (hyacinth-like) in complexity .

- Stability :

Data Tables

Table 1: Comparative Ocular Irritation in Rabbits

| Compound | Concentration | Effects (Resolution Time) |

|---|---|---|

| This compound | 100% | Mild conjunctival irritation (3–4 days) |

| 2-Methyl-5-phenylpentanol | 100% | Severe corneal opacity (7–10 days) |

| Benzyl alcohol | 2.5% | Moderate conjunctival irritation (4 days) |

Table 2: UV Absorption Profiles of Aryl Alkyl Alcohols

| Compound | UV Absorption Range (nm) | Baseline Return (nm) |

|---|---|---|

| This compound | 201, 218 | 285 |

| Benzyl alcohol | 200–210, 240–250 | 280 |

| Phenethyl alcohol | 209 | 280 |

生物活性

2-Methyl-4-phenylpentanol is an organic compound that has garnered attention for its potential biological activities, particularly in the context of its use as a fragrance ingredient. This article aims to present a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Chemical Formula : CHO

- Molecular Weight : 182.27 g/mol

- IUPAC Name : 2-Methyl-4-phenylpentan-2-ol

- CAS Number : 3021997

Biological Activity Overview

This compound is primarily known for its use in the fragrance industry. Its biological activity has been evaluated concerning skin sensitization, toxicity, and potential therapeutic applications.

Skin Sensitization Potential

A significant aspect of the biological activity of this compound is its potential as a skin sensitizer. A study conducted by the Scientific Committee on Consumer Safety (SCCS) assessed various fragrance substances, including this compound, for their sensitizing properties. The results indicated that it could induce allergic reactions in sensitive individuals, warranting careful consideration in cosmetic formulations .

| Study Type | Findings |

|---|---|

| Human Patch Tests | Indicated potential sensitization in certain populations |

| HRIPT Studies | Showed positive reactions in some individuals |

| Animal Testing | Suggested low sensitization potential but varied results depending on the test method |

Case Studies and Research Findings

- Toxicological Review : A toxicological review highlighted that while this compound is commonly used in fragrances, it can cause allergic reactions in susceptible individuals. The review emphasized the need for safety assessments when used in consumer products .

- Environmental Impact : Research has also focused on the environmental implications of using this compound. Studies suggest that this compound may have a moderate impact on aquatic life if released into water systems, necessitating regulations regarding its use and disposal .

- Therapeutic Potential : Emerging studies have explored the potential therapeutic uses of this compound due to its structural similarity to other biologically active compounds. However, more research is needed to fully understand its efficacy and safety profile in medicinal applications .

Summary of Findings

The biological activity of this compound reveals both beneficial uses and potential risks:

- Fragrance Use : Commonly utilized in perfumes and cosmetics due to its pleasant scent.

- Sensitization Risk : Associated with allergic responses in some individuals; requires careful formulation practices.

- Environmental Concerns : Moderate risk to aquatic ecosystems; calls for responsible use and disposal practices.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Methyl-4-phenylpentanol, and how can reaction conditions be optimized?

- Methodology:

- Grignard Reaction: Use phenylmagnesium bromide with 2-methylpentan-4-one, followed by acid quenching. Optimize solvent (e.g., THF) and temperature (0–25°C) to improve yield .

- Hydrogenation: Catalytic hydrogenation of 2-Methyl-4-phenylpent-2-enol using Pd/C (5–10% loading) under H₂ (1–3 atm). Monitor progress via TLC or GC-MS .

- Key Parameters:

| Parameter | Optimal Range |

|---|---|

| Reaction Time | 6–12 hours |

| Solvent | THF or Et₂O |

| Catalyst | Pd/C (5–10%) |

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodology:

- NMR: Assign peaks for phenyl (δ 7.2–7.4 ppm), hydroxyl (δ 1.5–2.0 ppm, broad), and methyl groups (δ 0.8–1.2 ppm). Compare with databases like NIST Chemistry WebBook .

- GC-MS: Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Identify fragmentation patterns (e.g., m/z 150 for [M−H₂O]⁺) .

- Data Interpretation: Cross-validate retention indices (e.g., Kovats Index) with literature values for structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements:

- Respiratory: Organic vapor respirator (JIS T 8152 compliant) .

- Gloves: Nitrile or neoprene (≥0.11 mm thickness) .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic properties of this compound?

- Methodology:

- Enthalpy of Formation (ΔHf): Apply group-additivity methods (e.g., Benson’s rules) or DFT calculations (B3LYP/6-311+G(d,p)). Compare with experimental combustion calorimetry data .

- Vapor Pressure: Use Antoine equation parameters derived from static vapor-pressure measurements (e.g., 25–100°C range) .

- Case Study: For 4-amino-4-methyl-2-pentanol, ΔHf = 54.9 ± 0.8 kJ·mol⁻¹ at 298.15 K . Adapt this framework for this compound.

Q. What strategies resolve discrepancies in reported solubility data for this compound across solvents?

- Approach:

- Phase-Equilibrium Studies: Measure solubility in water, ethanol, and hexane via gravimetric analysis. Account for temperature (20–40°C) and purity (>98%) .

- Statistical Analysis: Apply ANOVA to compare datasets. Identify outliers due to impurities (e.g., residual ketones) via HPLC .

Q. How do structural modifications to this compound influence its biological activity?

- SAR Study Design:

- Derivative Synthesis: Introduce substituents (e.g., halogens, methyl groups) on the phenyl ring. Assess antibacterial activity via MIC assays against E. coli and S. aureus .

- Metabolic Pathways: Use LC-MS/MS to track hepatic metabolism (e.g., cytochrome P450 oxidation) in vitro .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the oxidative stability of this compound?

- Root Cause: Variations in experimental conditions (e.g., O₂ exposure, trace metal contaminants).

- Resolution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。